molecular formula C10H8N4O5 B5214048 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide

Cat. No. B5214048
M. Wt: 264.19 g/mol
InChI Key: MUASNGQLUSEHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide involves the formation of a covalent bond between the nitro group and the active site of the target enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. These effects make this compound a promising tool for investigating the mechanisms underlying various biological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide in lab experiments is its potent inhibitory effects on a range of enzymes. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using this compound is its irreversible inhibition of enzymes, which can make it difficult to study the effects of enzyme inhibition over time.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide. One area of research could be focused on the development of more selective inhibitors that target specific enzymes or signaling pathways. Another area of research could be focused on the use of this compound in drug discovery, particularly in the development of new cancer therapies. Additionally, further research could be conducted to investigate the long-term effects of enzyme inhibition by this compound, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the addition of sodium azide and nitric acid. The resulting product is then treated with hydrogen peroxide to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce high yields of pure this compound.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-2H-1,2,3-triazole 1-oxide has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been shown to exhibit potent inhibitory effects on a range of enzymes, including kinases and phosphatases, making it a valuable tool for investigating the role of these enzymes in various biological processes.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1-oxidotriazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O5/c15-12-6-10(14(16)17)11-13(12)7-1-2-8-9(5-7)19-4-3-18-8/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUASNGQLUSEHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3N=C(C=[N+]3[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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